molecular formula C20H22ClN5O4 B2911143 methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 876901-04-1

methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2911143
CAS No.: 876901-04-1
M. Wt: 431.88
InChI Key: URNKSPDGODBVCP-UHFFFAOYSA-N
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Description

The compound methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a pyrimido[1,2-g]purine derivative characterized by a fused bicyclic core with multiple functional groups. Key structural features include:

  • Core: A pyrimido[1,2-g]purine system, which integrates pyrimidine and purine moieties.
  • Substituents:
    • A 3-chloro-2-methylphenyl group at position 9, introducing steric bulk and lipophilicity.
    • Methyl groups at positions 1 and 7, enhancing metabolic stability.
    • An acetate ester at position 3, influencing solubility and bioavailability.

Properties

IUPAC Name

methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O4/c1-11-8-24(14-7-5-6-13(21)12(14)2)19-22-17-16(25(19)9-11)18(28)26(10-15(27)30-4)20(29)23(17)3/h5-7,11H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNKSPDGODBVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-2-methylaniline with other reagents under controlled conditions . The reaction typically requires a catalyst, such as iron(III) chloride, and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as chlorination, reduction, and esterification, followed by purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Potential Applications References
Target Compound Pyrimido[1,2-g]purine 3-Chloro-2-methylphenyl, 1,7-dimethyl, acetate ester ~480 (estimated) High lipophilicity, ester-mediated hydrolysis Enzyme inhibition (e.g., kinases)
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (3d) Imidazo[1,2-a]pyrimido[4,5-d]pyrimidinone Methoxyphenyl, piperazine, acrylamide 552.25 High purity (97.8%), polar substituents Targeted cancer therapy
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl, dicarboxylate Not reported Solid (243–245°C), nitro group electronics Synthetic intermediate
N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine Purine 3-Methylbut-2-enyl group at position 6 203.24 Plant growth regulation Agricultural biotechnology
Key Observations:

Core Diversity: The target compound’s pyrimido[1,2-g]purine core is distinct from imidazo[1,2-a]pyrimido[4,5-d]pyrimidinones (e.g., 3d) and tetrahydroimidazo[1,2-a]pyridines (e.g., ’s compound). These cores influence π-π stacking and hydrogen-bonding interactions in biological targets .

Substituent Effects :

  • The 3-chloro-2-methylphenyl group in the target compound enhances lipophilicity compared to the 4-nitrophenyl group in ’s compound, which introduces strong electron-withdrawing effects.
  • Acetate esters (target compound) may improve prodrug compatibility, whereas acrylamide (3d) and piperazine (3g) groups enhance target specificity in kinase inhibitors .

Pharmacological and Industrial Relevance

  • Drug Development :

    • Pyrimido-purine derivatives are explored as kinase inhibitors due to their ATP-binding site compatibility. The target compound’s 3-chloro-2-methylphenyl group may mimic tyrosine kinase inhibitors like imatinib .
    • ’s tetrahydroimidazo[1,2-a]pyridine derivative, with a nitrophenyl group, could serve as a fluorescent probe or intermediate in drug synthesis .

Biological Activity

Methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with potential biological activities due to its unique structural features. This compound belongs to the class of pyrimido-purines and is characterized by a fused bicyclic system that significantly influences its chemical properties and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22ClN5O2\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_5\text{O}_2

This structure includes a pyrimido[1,2-g]purine core with various substituents that may enhance its biological activity.

Potential Mechanisms

The biological activity of this compound may involve several mechanisms:

  • Target Binding : The compound may bind to specific enzymes or receptors that play critical roles in various biological pathways.
  • Pathway Modulation : It could influence signal transduction pathways and gene expression by interacting with molecular targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Anticancer Properties : Studies have shown that related pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Case Studies

Several studies have evaluated the biological activity of similar compounds. For instance:

  • Antitumor Activity : A study indicated that derivatives of pyrimidine exhibited significant cytotoxic effects on breast cancer cell lines (MDA-MB-231), enhancing caspase activity and inducing morphological changes at certain concentrations .
  • Enzyme Interaction : Research on similar purine derivatives has demonstrated their ability to modulate enzyme activities relevant to cancer progression .

Data Table

Biological ActivityCompound TypeStudy Reference
Anticancer EffectsPyrimido-Purine Derivatives
Enzyme InhibitionPurine Analogues

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